molecular formula C8H9BrN2O3 B1442410 2-(5-Bromo-2-nitrophenylamino)ethanol CAS No. 854227-37-5

2-(5-Bromo-2-nitrophenylamino)ethanol

Cat. No.: B1442410
CAS No.: 854227-37-5
M. Wt: 261.07 g/mol
InChI Key: STLXYDWVBIZQAQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-nitrophenylamino)ethanol is an organic compound with the molecular formula C8H9BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and an aminoethanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-nitrophenylamino)ethanol typically involves the nitration of 5-bromo-2-nitroaniline followed by a reduction and subsequent reaction with ethylene oxide. The general steps are as follows:

    Nitration: 5-Bromo-2-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Reaction with Ethylene Oxide: The resulting 5-bromo-2-nitroaniline is then reacted with ethylene oxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-nitrophenylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(5-Bromo-2-nitrophenylamino)acetaldehyde.

    Reduction: Formation of 2-(5-Bromo-2-aminophenylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-nitrophenylamino)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-nitrophenylamino)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-nitrophenylamino)ethanol: Similar structure with a chlorine atom instead of bromine.

    2-(5-Fluoro-2-nitrophenylamino)ethanol: Similar structure with a fluorine atom instead of bromine.

    2-(5-Iodo-2-nitrophenylamino)ethanol: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(5-Bromo-2-nitrophenylamino)ethanol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance its binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.

Biological Activity

2-(5-Bromo-2-nitrophenylamino)ethanol, with the CAS number 854227-37-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and specific activities, supported by research findings and case studies.

The molecular formula of this compound is C8H9BrN2O3, indicating the presence of bromine and nitro functional groups that may influence its biological activity. The compound features a phenyl ring substituted with both a bromine atom and a nitro group, which are known to modulate the reactivity and interaction of the molecule with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to generate reactive intermediates, which may participate in redox reactions within cells. Additionally, the bromine substitution can enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, analogues have shown selective growth-inhibitory effects against Bcl-2-expressing human cancer cell lines with low micromolar IC50 values .
  • Antimicrobial Properties : Compounds containing nitro groups often exhibit antimicrobial activity. The presence of both nitro and bromo substituents may enhance this effect through various mechanisms, including disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Case Studies

  • Anticancer Studies : A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the phenyl ring significantly influenced their anticancer efficacy. Compounds with electron-withdrawing groups like nitro showed enhanced activity against specific cancer cell lines .
  • Antimicrobial Testing : In vitro assays have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerSelective inhibition of Bcl-2-expressing cells
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-(5-bromo-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLXYDWVBIZQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluoro-1-nitrobenzene (I-19, Aldrich, Wis.; 25 g, 0.11 mol) and 2-aminoethanol (13.9 g, 0.23 mol, 2.0 eq.) in n-butanol (300 mL) was refluxed for 1 hour. The reaction mixture was concentrated and the residue was dispersed in petrol ether (600 mL) and stirred overnight. The solids were removed by filtration to give I-20 as a yellow powder (29 g, 98%). MS (ESI): m/z 262 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-Bromo-2-nitrophenylamino)ethanol
2-(5-Bromo-2-nitrophenylamino)ethanol
2-(5-Bromo-2-nitrophenylamino)ethanol
2-(5-Bromo-2-nitrophenylamino)ethanol
2-(5-Bromo-2-nitrophenylamino)ethanol
2-(5-Bromo-2-nitrophenylamino)ethanol

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